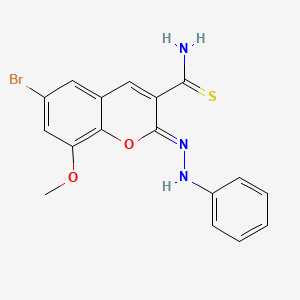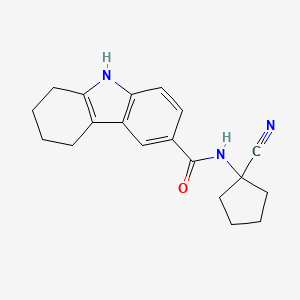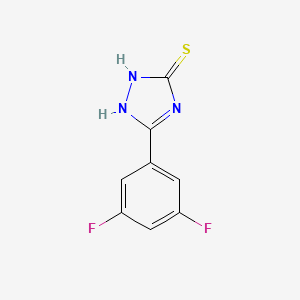
3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its wide range of applications in various fields such as medicine, pharmacy, and agriculture . The presence of the difluorophenyl group suggests potential for enhanced biological activity and the thiol functionality may offer sites for further chemical modifications.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and can be tailored to introduce various substituents, such as fluorine or thiol groups, to achieve desired properties. For instance, the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiols has been reported using alkenation reactions followed by regiospecific reactions with iodine to yield fluorine- and iodine-containing heterocyclic systems . Although the specific synthesis of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the structures of novel triazole derivatives have been confirmed by complex NMR investigation and single-crystal X-ray diffraction . The difluorophenyl group in the compound of interest is likely to influence the electronic distribution and molecular conformation, which can be studied using these techniques.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The thiol group in particular is reactive and can be used to form new bonds with electrophiles or through oxidation to disulfides . The presence of fluorine atoms can also affect the reactivity of the compound, potentially leading to unique chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms typically increases the compound's lipophilicity and could affect its binding affinity to biological targets . The thiol group may enhance the compound's ability to form hydrogen bonds and interact with metal surfaces, as seen in corrosion inhibition studies . Additionally, the electronic properties such as HOMO-LUMO gap and dipole moment can be calculated using DFT studies to predict reactivity and other chemical behaviors .
科学的研究の応用
Dye-Sensitized Solar Cells
A new thiolate/disulfide organic-based electrolyte system, which includes triazole derivatives, has been formulated for use in dye-sensitized solar cells (DSSCs). This electrolyte, combined with a novel counter electrode based on acid-functionalized multiwalled carbon nanotubes (MWCNT-COOH), demonstrated superb electrocatalytic activity and good stability, presenting a promising avenue for solar energy conversion technology (Abdulla Hilmi et al., 2014).
Corrosion Inhibition
Triazole derivatives have been explored as novel corrosion inhibitors. For instance, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was investigated for its efficacy in protecting copper against corrosion in saline environments. The study found AMTT to exhibit significant corrosion inhibition efficiency, demonstrating its potential as a protective agent for metal surfaces (D. S. Chauhan et al., 2019).
Antimycobacterial Agents
Research has identified 3,5-dinitrophenyl 1,2,4-triazoles and their trifluoromethyl analogs as potent antitubercular agents. These compounds show remarkable efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, indicating their potential for developing new antituberculosis drugs (Galina Karabanovich et al., 2019).
Antimicrobial Activity
Several triazole derivatives, including those with thiadiazole and thiadiazine rings, have been synthesized and tested for their antimicrobial properties. Some of these compounds showed significant inhibition of bacterial and fungal growth, suggesting their utility in developing new antimicrobial agents (D. H. Purohit et al., 2011).
Organic Electronics and Proton Conductors
The application of 1H-1,2,4-triazole-3-thiol in creating a rare inorganic-organic hybrid supramolecular nanotube with high chemical stability and proton-conducting properties was reported. This development opens new possibilities for the use of triazole derivatives in advanced materials and electronics (G. Cao et al., 2015).
作用機序
Target of Action
Compounds like “3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the function of the target, leading to a change in a biological process or pathway .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all affect its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3,5-difluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMMFUSWTTWUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
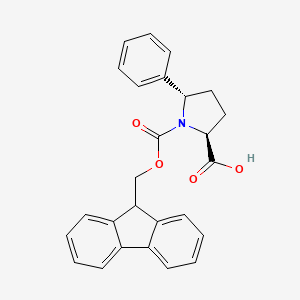
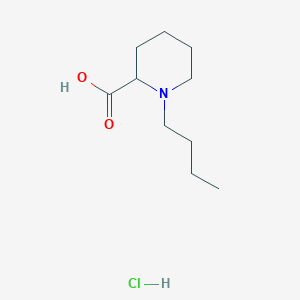
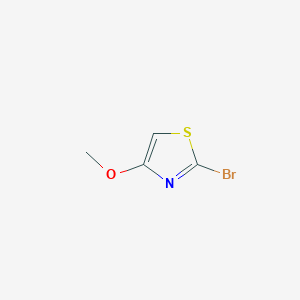
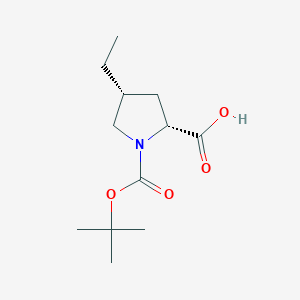
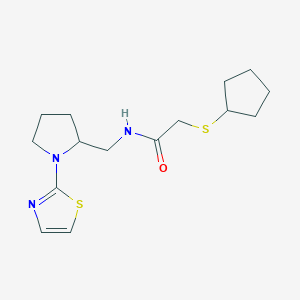
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
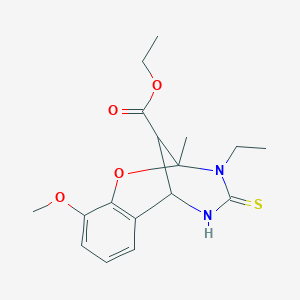

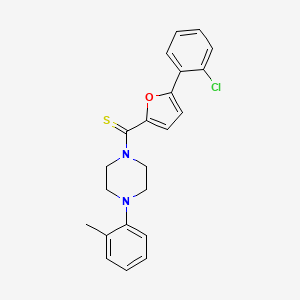
![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

